7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
7-Oxobicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the synthesis of 4,4-dialkyl-2-butenolides , which suggests it might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound is an intermediate in the synthesis of 4,4-dialkyl-2-butenolides . This process involves reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Result of Action
Its role as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides suggests it may have a role in the production of these compounds .
Action Environment
It’s known that the compound is moisture sensitive and should be stored away from strong oxidizing agents and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, furan is often used as the diene, and maleic anhydride or its derivatives serve as the dienophile. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 5-Norbornene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other similar compounds .
Properties
IUPAC Name |
7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOOJMWVHLSMOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563560 |
Source
|
Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125091-66-9 |
Source
|
Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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